Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate

Beschreibung

Chemical Identity and Nomenclature

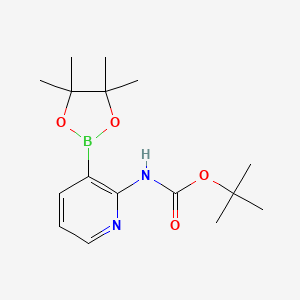

The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate . Its structure integrates a pyridine ring substituted with a boronic ester moiety at the 3-position and a tert-butoxycarbonyl (Boc) carbamate group at the 2-position.

Alternative designations include:

- 2-(Boc-amino)pyridine-3-boronic acid pinacol ester

- 1072944-99-0 (CAS Registry Number)

- MFCD08063072 (MDL identifier)

These synonyms reflect its functional groups and synthetic precursors, emphasizing its role as a protected boronic acid derivative.

Molecular Structure and Formula

The molecular formula C₁₆H₂₅BN₂O₄ corresponds to a molar mass of 320.2 g/mol . Key structural features include:

- A pyridine ring serving as the aromatic core.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which stabilizes the boronic acid via esterification with pinacol.

- A tert-butyl carbamate (-NHCO₂C(CH₃)₃) group providing steric protection to the amine functionality.

The SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)OC(C)(C)C , and InChI key, FYKIZSWVZIHFLF-UHFFFAOYSA-N , encode its connectivity and stereochemical configuration.

Physicochemical Properties

The compound exhibits the following characteristics:

- Density : 1.1±0.1 g/cm³ at 25°C.

- Boiling Point : 397.0±27.0°C at 760 mmHg (predicted via computational models).

- Vapor Pressure : 0.0±0.9 mmHg at 25°C, indicating low volatility under ambient conditions.

- Solubility : While explicit solubility data are limited, analogous boronic esters are typically soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane).

- Stability : Sensitive to heat and light, necessitating storage at -20°C in inert atmospheres.

The boronic ester moiety enhances stability against protodeboronation, making the compound suitable for Suzuki-Miyaura couplings, where it acts as a transmetalation partner.

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-11(9-8-10-18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKIZSWVZIHFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672617 | |

| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-99-0 | |

| Record name | 1,1-Dimethylethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in the synthesis of biologically active compounds.

Mode of Action

Compounds with similar structures are known to interact with their targets through a process known as borylation. This process involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and interactions.

Biochemische Analyse

Biochemical Properties

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity through covalent modification or allosteric regulation. Additionally, it can form reversible covalent bonds with nucleophilic residues in proteins, such as cysteine and serine, leading to alterations in protein function and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This, in turn, affects gene expression and cellular metabolism, resulting in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This compound can also act as a molecular scaffold, facilitating the assembly of multi-protein complexes that are essential for various cellular functions. Additionally, it can influence gene expression by modulating the activity of transcription factors and chromatin-modifying enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can undergo hydrolysis or oxidation under certain conditions, leading to degradation products that may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate specific signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Biologische Aktivität

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate is a synthetic compound featuring a unique boron-containing moiety. This compound has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

- CAS Number : 885693-20-9

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.21 g/mol

- Structure : The compound consists of a pyridine ring substituted with a carbamate group and a dioxaborolane moiety that enhances its stability and reactivity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its inhibitory effects on specific enzymes and pathways involved in various diseases. Notably, it has shown promise as an inhibitor of kinases and proteases involved in inflammatory responses and cancer progression.

Key Activities:

-

Kinase Inhibition :

- The compound has been studied for its inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes including metabolism and cell survival.

- In vitro studies indicate that modifications to the carbamate moiety can significantly enhance GSK-3β inhibitory activity, with IC50 values ranging from 10 to 1314 nM depending on the structural variations introduced .

- Anti-inflammatory Effects :

-

Cytotoxicity Studies :

- Cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines revealed that certain derivatives of this compound did not significantly decrease cell viability at concentrations up to 10 µM. This indicates a favorable safety profile for potential therapeutic use .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on GSK-3β Inhibition :

- Inflammation Model Studies :

Data Tables

| Activity Type | Target Enzyme/Pathway | IC50 Value (nM) | Remarks |

|---|---|---|---|

| Kinase Inhibition | GSK-3β | 10 - 1314 | Variability based on structural modifications |

| Anti-inflammatory | NO Production | N/A | Significant reduction observed |

| Cytotoxicity | HT-22/BV-2 Cell Lines | N/A | No significant cytotoxicity at ≤10 µM |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogous boronic ester derivatives:

Q & A

Basic: What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves sequential functionalization of a pyridine scaffold. A common route includes:

Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety via Miyaura borylation, often using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF or dioxane at 80–100°C .

Carbamate Formation : Reacting the intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or Na₂CO₃) in dichloromethane at 0–25°C to install the carbamate group .

Key Considerations : Use inert atmosphere (N₂/Ar) to prevent boronate oxidation, and monitor reactions via TLC or HPLC to ensure completion .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the boronate ester .

- Mass Spectrometry (DART/ESI) : Exact mass matching (e.g., [M+H]⁺ = 325.18 for C₁₆H₂₅BN₂O₄) ensures purity .

Basic: How is this compound utilized in cross-coupling reactions?

The boronate ester enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Example protocol:

- Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 80°C, 12–24 hours.

- Applications : Forms biaryl linkages for drug candidate libraries (e.g., kinase inhibitors) .

Yield Optimization : Pre-dry solvents and use degassed systems to mitigate side reactions .

Advanced: How can catalytic efficiency in cross-coupling be enhanced while minimizing side products?

- Ligand Screening : Bulky ligands (e.g., SPhos) improve turnover in electron-deficient systems .

- Solvent Effects : Mixed polar aprotic solvents (e.g., THF/H₂O) enhance solubility of aromatic halides.

- Temperature Gradients : Lower initial temperatures (50°C) reduce protodeboronation, followed by gradual heating to 90°C .

Data-Driven Example :

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| Pd(OAc)₂, SPhos | 82 | <5 |

| PdCl₂(dppf), no ligand | 45 | 20 |

Advanced: How can competing reactivity of the carbamate group be managed during functionalization?

- Protection Strategies : Use acid-labile tert-butyl carbamate (Boc) groups, which are stable under basic cross-coupling conditions but cleaved with TFA/DCM (1:1) post-reaction .

- Selective Deprotection : Sequential deprotection (e.g., remove Boc after coupling) avoids unintended side reactions .

Advanced: What computational methods predict the compound’s reactivity in novel reaction systems?

- DFT Calculations : Model transition states for boronate transfer or oxidative addition steps using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

Case Study : DFT-predicted activation energy for Suzuki coupling correlates with experimental yields (R² = 0.91) .

Advanced: How should contradictory NMR and mass spectrometry data be resolved?

- Artifact Identification : Check for residual solvents (e.g., THF-d⁸ in ¹H NMR) or matrix effects in MS .

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks (e.g., overlapping pyridine signals) .

Example : A mass discrepancy ([M+Na]⁺ observed vs. [M+H]⁺ expected) may indicate sodium adducts, requiring ionization parameter adjustment .

Advanced: What stability challenges arise under varying storage conditions?

- Hydrolysis : Boronate esters degrade in humid environments. Store at –20°C under argon with molecular sieves .

- Thermal Stability : Decomposition above 150°C (TGA data) limits high-temperature applications .

Advanced: How are byproducts from incomplete coupling or protodeboronation quantified and mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.